3-Amino-2-methylpropanoic acid

Catalog No.
S605542
CAS No.
144-90-1
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-methylpropanoic acid

CAS Number

144-90-1

Product Name

3-Amino-2-methylpropanoic acid

IUPAC Name

3-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

QCHPKSFMDHPSNR-UHFFFAOYSA-N

SMILES

CC(CN)C(=O)O

Synonyms

dl-3-Aminoisobutyricacid;3-amino-2-methylpropanoicacid;3-Aminoisobutyricacid;144-90-1;dl-beta-Aminoisobutyricacid;alpha-Methyl-beta-alanine;10569-72-9;dl-3-Amino-2-methylpropionicacid;3-Aminoisobutanoate;beta-Aminoisobutyricacid;2-Methyl-beta-alanine;3-amino-isobutanoicacid;DL-2-Methyl-beta-alanine;3-Amino-2-methylpropanoate;3-aminoisobutyrate;a-Methyl-b-alanine;2-(Aminomethyl)propionicacid;2-Methyl-b-alanine;dl-.beta.-Aminoisobutyricacid;(+/-)-3-Aminoisobutyricacid;b-Aminoisobutyricacid;(+/-)-beta-Aminoisobutyricacid;3-Aminoisobutanoicacid;DL-2-Methyl-b-alanine;Propanoicacid,3-amino-2-methyl-

Canonical SMILES

CC(CN)C(=O)O

Metabolism and Physiological Effects:

  • 3-AMPA, also known as β-aminoisobutyric acid (BAIBA), is a naturally occurring metabolite found in humans and other mammals.
  • It is produced during the degradation of thymine, a component of DNA.
  • Studies suggest that 3-AMPA may play a role in regulating fat metabolism and energy expenditure.
  • Research has shown that 3-AMPA can activate brown adipose tissue, which burns calories to generate heat, potentially promoting weight loss.

Potential Therapeutic Applications:

  • Due to its effects on metabolism, 3-AMPA is being investigated as a potential therapeutic agent for obesity and related metabolic disorders.
  • Studies in animal models have shown promising results, with 3-AMPA treatment leading to reduced body weight and improved insulin sensitivity.
  • However, more research is needed to determine the safety and efficacy of 3-AMPA for human use.

Ongoing Research:

  • The mechanisms by which 3-AMPA influences metabolism are still being elucidated.
  • Research is ongoing to investigate the potential side effects and interactions of 3-AMPA with other medications.
  • Clinical trials are needed to assess the effectiveness of 3-AMPA as a therapeutic agent in humans.

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, is an organic compound with the molecular formula C4H9NO2\text{C}_4\text{H}_9\text{NO}_2 and a molecular weight of approximately 103.12 g/mol. This compound is characterized by its amino group and a branched alkyl structure, which contributes to its unique properties. It has been studied for its potential metabolic effects, particularly in relation to fat metabolism and energy expenditure .

Typical of amino acids. These reactions include:

  • Esterification: The amino acid can react with alcohols to form esters, which are useful in various synthetic applications.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler amines.
  • Condensation Reactions: It can react with other amino acids or compounds containing carbonyl groups to form peptides or other nitrogen-containing compounds.

Additionally, the compound's carboxylic acid functionality allows it to participate in acid-base reactions, forming salts when reacted with bases .

Research indicates that 3-Amino-2-methylpropanoic acid has significant biological activity. Notably, it has been shown to induce the browning of white adipose tissue and enhance hepatic β-oxidation, which is associated with improved metabolic health. Studies have linked its administration to decreased body fat and improved glucose tolerance in animal models . The compound's effects on energy expenditure suggest potential applications in obesity management and metabolic disorders.

3-Amino-2-methylpropanoic acid can be synthesized through several methods:

  • Amination of 2-Methylpropanoic Acid: This method involves the introduction of an amino group into 2-methylpropanoic acid using ammonia or amines under specific conditions.
  • Reduction of α-Keto Acids: Starting from an α-keto acid precursor, reduction can yield the corresponding amino acid.
  • Chemical Synthesis from Simple Precursors: Utilizing various organic synthesis techniques, such as reductive amination or via Grignard reagents, can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing 3-Amino-2-methylpropanoic acid for research and industrial applications .

3-Amino-2-methylpropanoic acid has several notable applications:

  • Metabolic Research: Its role in fat metabolism makes it a valuable compound for studying obesity and metabolic syndrome.
  • Nutraceuticals: Potential use in dietary supplements aimed at enhancing metabolic health.
  • Pharmaceutical Development: Investigated for its therapeutic potential in treating conditions related to metabolism and energy balance .

Interaction studies of 3-Amino-2-methylpropanoic acid have demonstrated its ability to modulate metabolic pathways. For instance:

  • It has been observed to influence gene expression related to thermogenesis and fatty acid oxidation.
  • Its administration has been linked to changes in glucose metabolism, indicating a role in insulin sensitivity improvement.

These interactions underscore the compound's potential as a therapeutic agent for metabolic disorders .

Several compounds share structural similarities with 3-Amino-2-methylpropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Aminobutyric AcidC4H9NO2Commonly known as β-Aminobutyric Acid; similar structure but different biological activity.
L-AlanineC3H7NO2A simple amino acid involved in protein synthesis; lacks the branched structure.
L-ValineC5H11NO2An essential branched-chain amino acid; distinct metabolic roles compared to 3-Amino-2-methylpropanoic acid.
4-Aminobutyric AcidC4H9NO2An isomer that may exhibit different biological properties due to structural variation.

The uniqueness of 3-Amino-2-methylpropanoic acid lies in its specific effects on fat metabolism and energy expenditure, distinguishing it from these similar compounds .

Physical Description

White powder; [Acros Organics MSDS]
Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

UNII

T68ALE2O9F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

10569-72-9
144-90-1

Wikipedia

3-Aminoisobutyric_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15

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